6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine
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Overview
Description
6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyridazine ring and a cyclopentylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Cyclopentylamine Substitution: The final step involves the substitution of the amine group with cyclopentylamine under appropriate reaction conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl substitution but different heterocyclic core.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another bromophenyl derivative with distinct biological activities.
Uniqueness
6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine stands out due to its unique combination of a pyridazine ring and cyclopentylamine substituent, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H16BrN3 |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine |
InChI |
InChI=1S/C15H16BrN3/c16-12-7-5-11(6-8-12)14-9-10-15(19-18-14)17-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,17,19) |
InChI Key |
UDVXUTWXXNTQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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